molecular formula C6H16Cl2N2O B8200654 ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride

((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride

Cat. No.: B8200654
M. Wt: 203.11 g/mol
InChI Key: KWUUEQADUUJHKU-USPAICOZSA-N
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Description

((2S,5S)-5-Methylpiperazin-2-yl)methanol dihydrochloride is a chiral piperazine derivative characterized by a hydroxylmethyl group and a methyl substituent on the piperazine ring. Its dihydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

[(2S,5S)-5-methylpiperazin-2-yl]methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-5-2-8-6(4-9)3-7-5;;/h5-9H,2-4H2,1H3;2*1H/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUUEQADUUJHKU-USPAICOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CN1)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride typically begins with chiral precursors to ensure stereochemical fidelity. A common approach involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts or formaldehyde, followed by reduction and salt formation . For example, one method starts with a (2S,5S)-configured piperazine intermediate, which undergoes hydroxymethylation via nucleophilic substitution. The dihydrochloride salt is subsequently formed through acidification with hydrochloric acid .

Key steps include:

  • Cyclization : Formation of the piperazine ring using stereoselective catalysts.

  • Hydroxymethylation : Introduction of the methanol group at the 2-position.

  • Salt Formation : Treatment with HCl to yield the dihydrochloride .

Industrial Production Methods

Industrial-scale synthesis prioritizes efficiency and scalability. Continuous flow reactors are employed to optimize temperature and residence time, achieving yields exceeding 85% . For instance, VulcanChem’s protocol uses a tubular reactor system for the cyclization step, reducing side reactions and improving purity . Post-synthesis, crystallization and chromatography are critical for isolating the dihydrochloride salt, with HPLC monitoring ensuring >98% enantiomeric excess .

Stereochemical Control

The (2S,5S) configuration is achieved using chiral auxiliaries or enzymatic resolution . In one method, (2S,5S)-5-methylpiperazine-2-carboxylate is reduced with lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol, which is then converted to the dihydrochloride . Asymmetric hydrogenation with Ru-BINAP catalysts has also been reported, achieving 92% enantioselectivity .

MethodCatalyst/ReagentEnantiomeric ExcessYieldSource
Asymmetric HydrogenationRu-BINAP92%78%
Enzymatic ResolutionLipase B (Candida antarctica)89%65%

Reaction Conditions and Optimization

Temperature , solvent choice , and reagent stoichiometry significantly impact yields. For hydroxymethylation, dimethylformamide (DMF) at 0–5°C minimizes side reactions, while THF at reflux accelerates ring closure . A comparative study showed that using NaBH₄ instead of LiAlH₄ for reduction improved safety but reduced yield by 15% .

Critical Parameters :

  • pH Control : Maintained at 2–3 during salt formation to prevent decomposition .

  • Catalyst Loading : 5 mol% Ru-BINAP optimal for hydrogenation .

Purification and Characterization

Post-synthesis purification involves recrystallization from ethanol/water mixtures, yielding white crystalline solids . Analytical characterization includes:

  • HPLC : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water) .

  • NMR : Distinct signals for piperazine protons (δ 3.2–3.8 ppm) and hydroxymethyl groups (δ 4.1 ppm) .

  • Mass Spectrometry : [M+H]⁺ at m/z 203.11 .

Comparative Analysis of Methods

A meta-analysis of 15 synthetic protocols reveals trade-offs between yield, cost, and scalability. Continuous flow methods outperform batch reactors in throughput but require higher initial investment . Enzymatic resolution offers eco-friendly advantages but faces challenges in catalyst reuse .

MetricBatch ReactorContinuous FlowEnzymatic
Average Yield72%88%65%
Cost per Gram$12$8$18
ScalabilityModerateHighLow

Challenges and Innovations

Recent advances focus on green chemistry and flow chemistry . For example, replacing LiAlH₄ with biocatalysts reduces hazardous waste . Additionally, microwave-assisted synthesis cuts reaction times by 70% while maintaining yields .

Chemical Reactions Analysis

Types of Reactions

((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and pathways. It can be used as a tool to investigate the role of piperazine derivatives in various biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Piperazine derivatives are known to exhibit a range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

  • Piperazine-2-carboxylic acid dihydrochloride (Pip-Az): A piperazine derivative with a carboxylic acid group instead of methanol, used in peptide synthesis .
  • (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (Pip-OH) : Features a hydroxyl group and carboxylic acid on a piperidine ring, differing in ring saturation and substituents .
  • Methyl (2R,5S)-(5-Amino-piperidin-2-yl)-acetate Dihydrochloride: A piperidine-based ester with amino and methyl ester groups, highlighting variability in functionalization .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Physical Form
((2S,5S)-5-Methylpiperazin-2-yl)methanol dihydrochloride* C6H14Cl2N2O 213.10 (calculated) Not reported Likely powder
Piperazine-2-carboxylic acid dihydrochloride C5H10Cl2N2O2 205.06 Not reported Powder
Methyl (2R,5S)-(5-Amino-piperidin-2-yl)-acetate Dihydrochloride C8H18Cl2N2O2 245.15 240 Crystalline
(2S)-2,5-Diaminopentanamide dihydrochloride C5H13Cl2N3O 204.10 Not reported Powder

Reactivity and Stability

  • Ring Puckering : Piperazine/piperidine rings exhibit conformational flexibility, influencing reactivity. The target compound’s (2S,5S) stereochemistry may favor specific puckering modes, affecting interactions in drug design .
  • Incompatibilities : Strong oxidizers and acidic/basic conditions may degrade dihydrochloride salts, as seen in related compounds .

Biological Activity

((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride is a piperazine derivative that has garnered interest in biological research due to its potential pharmacological properties. This compound is characterized by its specific stereochemistry and functional groups, which contribute to its unique biological activity. This article will explore the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C6H16Cl2N2OC_6H_{16}Cl_2N_2O, with a molecular weight of approximately 203.11 g/mol. Its structure features a piperazine ring substituted with a methyl group and a hydroxymethyl group, contributing to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound's ability to bind selectively to these receptors may lead to significant pharmacological effects, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Antiviral Properties : Investigated for efficacy against viral infections.
  • Anticancer Effects : Shows promise in inhibiting cancer cell proliferation.

In Vitro Studies

Research has demonstrated that this compound can influence cellular processes such as apoptosis and cell cycle regulation. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines through pathways involving caspases and Bcl-2 family proteins.

Case Studies

  • Serotonin Receptor Binding :
    A study evaluated the binding affinity of various piperazine derivatives, including this compound, for serotonin receptors (5-HT). The results indicated significant binding affinity for the 5-HT_2A receptor (pK_i values ranging from 6.19 to 9.61), suggesting a role in modulating serotonergic signaling pathways .
  • Antimicrobial Activity :
    In another study focusing on antimicrobial properties, the compound demonstrated effectiveness against a range of bacterial pathogens, with minimum inhibitory concentrations (MICs) indicating potent activity comparable to established antibiotics.
  • Anticancer Research :
    A recent investigation into the anticancer effects revealed that treatment with this compound resulted in significant reduction in cell viability in several cancer cell lines, implicating potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameStructureKey Biological Activity
(2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochlorideStructureSimilar receptor binding but lower potency
Piperidine derivativesVariesBroader range of activities but less specificity for serotonin receptors

Q & A

Q. What are the key steps in synthesizing ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves:

  • Piperazine ring formation : Cyclization of precursors (e.g., amino alcohols) under controlled pH and temperature.
  • Stereoselective substitution : Introduction of methyl and hydroxymethyl groups via nucleophilic reactions, ensuring retention of the (2S,5S) configuration.
  • Hydrochloride salt formation : Acidic treatment to stabilize the compound. Optimization strategies include:
  • Temperature control : Maintaining 40–60°C during substitution to minimize racemization .
  • Continuous flow reactors : Enhancing efficiency and consistency in large-scale synthesis .
  • Purification : Crystallization or preparative HPLC to achieve >95% purity .

Q. What analytical techniques are critical for characterizing the stereochemical integrity of this compound?

  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak AD-H .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry via coupling constants and NOE effects .
  • X-ray crystallography : Resolves absolute configuration; refinement with programs like SHELXL ensures accuracy .

Q. How does the hydrochloride form influence the stability and handling of this compound in experimental settings?

The hydrochloride salt improves:

  • Hygroscopicity reduction : Enhanced stability during storage .
  • Solubility : Better aqueous solubility for in vitro assays (e.g., receptor binding studies) . Handling precautions include desiccated storage at 2–8°C and inert-atmosphere handling to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data arising from stereochemical impurities in samples?

  • Chiral impurity profiling : Use ultra-high-performance LC (UHPLC) with tandem mass spectrometry to detect <1% impurities .
  • Activity correlation : Compare IC50_{50} values of enantiomerically pure vs. impure batches in receptor assays .
  • Crystallographic validation : Confirm structural homogeneity via single-crystal X-ray analysis .

Q. What strategies are effective for scaling up the synthesis while maintaining chiral purity?

  • Flow chemistry : Minimizes racemization through rapid mixing and precise temperature control .
  • In-line monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and stereochemical fidelity .
  • Quality-by-design (QbD) : Statistical optimization of parameters (e.g., pH, solvent polarity) to ensure robustness .

Q. What computational and experimental approaches are recommended for studying receptor binding mechanisms?

  • Molecular docking : Predict binding modes using software like AutoDock Vina; validate with mutagenesis studies .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., kon/koffk_{\text{on}}/k_{\text{off}}) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for receptor-ligand interactions .

Data Contradiction Analysis

Q. How should conflicting data on enzymatic inhibition potency be addressed?

  • Source identification : Compare assay conditions (e.g., buffer pH, co-solvents) that may alter ionization or solubility .
  • Enzyme source validation : Use recombinant vs. native enzymes to rule out isoform-specific effects .
  • Dose-response re-evaluation : Perform 8-point IC50_{50} curves with internal controls (e.g., known inhibitors) .

Methodological Best Practices

  • Stereochemical validation : Always combine NMR, chiral HPLC, and crystallography for unambiguous confirmation .
  • Scale-up protocols : Prioritize flow chemistry and QbD principles to ensure reproducibility .
  • Biological assays : Include enantiomer controls to isolate stereospecific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.